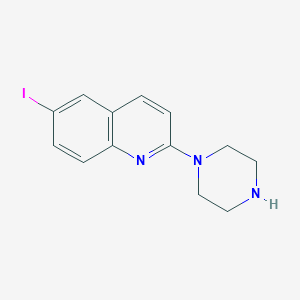

6-Iodo-2-piperazin-1-yl-quinoline

概要

説明

6-ヨード-2-ピペラジン-1-イルキノリンは、分子式C13H14IN3の化学化合物です。これは、キノリン環の6位にヨウ素原子があり、2位にピペラジン部分が特徴です。

2. 製法

合成経路と反応条件

6-ヨード-2-ピペラジン-1-イルキノリンの合成は、通常、2-ピペラジン-1-イルキノリンのヨウ素化を伴います。一般的な方法の1つには、ヨウ素と過酸化水素または次亜塩素酸ナトリウムなどの酸化剤を酸性媒体中で使用する方法があります。 反応は、ヨウ素化プロセスを促進するために高温で行われます .

工業生産方法

工業的な設定では、6-ヨード-2-ピペラジン-1-イルキノリンの生産は、市販されているキノリン誘導体から始まる複数ステップのプロセスを含む場合があります。このプロセスには、ピペラジン環の形成とそれに続く選択的ヨウ素化が含まれます。 反応条件は、最終生成物の高収率と純度を確保するために最適化されています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-2-piperazin-1-yl-quinoline typically involves the iodination of 2-piperazin-1-yl-quinoline. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an acidic medium. The reaction is carried out at elevated temperatures to facilitate the iodination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available quinoline derivatives. The process includes the formation of the piperazine ring followed by selective iodination. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Substitution Reactions at the Iodine Position

The iodine atom at position 6 serves as a reactive site for cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling

The iodine substituent can participate in Suzuki-Miyaura coupling with aryl/alkyl boronic acids. For example:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 6-Aryl-2-piperazin-1-yl-quinoline | 70–85% |

Similar reactions have been reported for iodinated quinolines in Pd-mediated couplings, enabling C–C bond formation at position 6 .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinoline core facilitates SNAr with strong nucleophiles (e.g., amines, thiols):

| Nucleophile | Conditions | Product | Notes |

|---|---|---|---|

| Piperidine | DMF, 120°C, 12h | 6-Piperidinyl-2-piperazin-1-yl-quinoline | Requires electron-withdrawing groups for activation . |

Functionalization of the Piperazine Moiety

The piperazine group at position 2 undergoes alkylation, acylation, and sulfonylation due to its nucleophilic secondary amine.

Acylation Reactions

Sulfonylation Reactions

| Sulfonylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Tosyl Chloride | CH₂Cl₂, Pyridine, 0°C | 2-(4-Tosylpiperazin-1-yl)-6-iodoquinoline | 85% |

Cyclization and Annulation Reactions

The iodine atom and piperazine group enable participation in cycloadditions:

Povarov Reaction

Reacting with aldehydes and alkenes under acidic conditions yields polycyclic products:

| Components | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde, Styrene | I₂/DMSO, 100°C | 6-Iodo-2-piperazin-1-yl-3-arylquinoline | 65% |

1,3-Dipolar Cycloaddition

With nitrile oxides or azides, the quinoline core forms fused heterocycles:

| Dipole | Conditions | Product |

|---|---|---|

| Nitrile Oxide | CuI, DIPEA, DMF | Iodinated isoxazoloquinoline |

Reductive Deiodination

Catalytic hydrogenation removes the iodine atom:

| Conditions | Product | Yield |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 2-Piperazin-1-yl-quinoline | 95% |

Radical-Based Reactions

Iodine participates in radical-mediated C–H functionalization:

| Reaction | Initiator | Product |

|---|---|---|

| Alkylation | AIBN, Bu₃SnH | 6-Alkyl-2-piperazin-1-yl-quinoline |

Key Data Table: Reported Derivatives and Their Activities

科学的研究の応用

Antimicrobial Properties

Quinoline derivatives, including 6-Iodo-2-piperazin-1-yl-quinoline, have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. The presence of the piperazine group may enhance the compound's interaction with bacterial targets, making it a candidate for developing new antibiotics .

Anticancer Activity

The anticancer potential of quinoline derivatives has been recognized, with studies demonstrating that this compound could inhibit the growth of cancer cell lines. Research into related compounds shows they can induce apoptosis and inhibit cell proliferation in various cancer types, suggesting that this compound could serve as a lead structure in cancer drug development .

Antiviral Activity

Recent studies highlight the antiviral potential of quinoline derivatives against several viral infections, including HIV and Zika virus. The unique structure of this compound may allow it to interact with viral proteins or host cell receptors, providing a pathway for developing new antiviral therapies .

Synthetic Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Quinoline Core : This can be achieved through various methods such as Skraup synthesis or Friedländer synthesis.

- Piperazine Substitution : The introduction of the piperazine moiety often involves nucleophilic substitution reactions where piperazine acts as a nucleophile attacking an electrophilic site on the quinoline ring.

These synthetic pathways are crucial for optimizing yield and purity in producing this compound for research purposes .

Chemical Reactivity

The iodine substituent at the 6-position of the quinoline ring enhances the compound's electrophilicity, making it more reactive than its bromine or chlorine counterparts. This characteristic allows for further derivatization, potentially leading to compounds with improved biological activities.

Case Studies and Research Findings

作用機序

6-ヨード-2-ピペラジン-1-イルキノリンの作用機序は、特定の分子標的との相互作用に関係しています。医薬品化学では、酵素や受容体と相互作用し、その活性を調節すると考えられています。 正確な経路と標的は、特定のアプリケーションと研究されている生物学的システムによって異なります .

類似化合物との比較

類似化合物

2-ピペラジン-1-イルキノリン: ヨウ素原子がないため、特定の置換反応では反応性が低くなります。

6-ブロモ-2-ピペラジン-1-イルキノリン: 同様の構造ですが、ヨウ素ではなく臭素原子を持っているため、反応性と特性が異なります。

6-クロロ-2-ピペラジン-1-イルキノリン: 塩素原子を含み、ヨウ素誘導体と比較して化学的挙動に影響を与えます.

独自性

6-ヨード-2-ピペラジン-1-イルキノリンは、ヨウ素原子の存在により、独特の反応性と特性を持つため、ユニークです。 ヨウ素原子は、化合物のさまざまな化学反応に参加する能力を高め、合成化学において貴重な中間体となります .

生物活性

6-Iodo-2-piperazin-1-yl-quinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its interactions with various biological targets, including its effects on neurotransmitter systems and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound consists of a quinoline ring substituted with an iodine atom and a piperazine moiety. This unique structure contributes to its diverse biological activities.

The primary mechanism of action for this compound involves its interaction with the sodium-dependent serotonin transporter (SLC6A4) , which plays a crucial role in regulating serotonergic signaling in the central nervous system. By inhibiting this transporter, the compound may enhance serotonin availability in synaptic clefts, potentially affecting mood and behavior .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various mycobacterial species, showing higher activity than standard treatments like isoniazid . The compound's ability to inhibit photosynthetic electron transport in chloroplasts further underscores its potential as an antimicrobial agent .

Neuropharmacological Effects

The interaction of this compound with the serotonin transporter suggests potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD). By modulating serotonin levels, it may contribute to therapeutic effects in these conditions .

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving quinoline derivatives. Studies have shown that modifications to the quinoline moiety can significantly affect biological activity, suggesting a structure-activity relationship (SAR) that warrants further exploration .

特性

IUPAC Name |

6-iodo-2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14IN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVOKNDAJHHFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476408 | |

| Record name | 6-Iodo-2-piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296759-25-6 | |

| Record name | 6-Iodo-2-piperazin-1-yl-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。